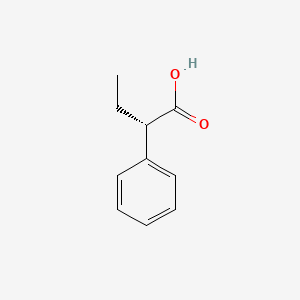
(S)-(+)-2-Phenylbutyric acid
概述
描述
(S)-(+)-2-Phenylbutyric acid is an organic compound with the molecular formula C10H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals. The (S)-(+)-enantiomer is the specific form of this compound that exhibits optical activity, rotating plane-polarized light in a specific direction.
准备方法
Synthetic Routes and Reaction Conditions: (S)-(+)-2-Phenylbutyric acid can be synthesized through several methods:
Asymmetric Hydrogenation: One common method involves the asymmetric hydrogenation of 2-phenylbutenoic acid using a chiral catalyst. This method ensures the production of the (S)-enantiomer with high enantiomeric purity.
Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with ethyl 2-bromobutyrate, followed by hydrolysis to yield this compound.
Enzymatic Resolution: Enzymatic resolution of racemic 2-phenylbutyric acid using lipases can also be employed to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production of this compound typically involves large-scale asymmetric hydrogenation due to its efficiency and high yield. The use of chiral catalysts in this process ensures the desired enantiomer is produced with minimal by-products.
化学反应分析
Types of Reactions: (S)-(+)-2-Phenylbutyric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride can be used for converting the carboxyl group into an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed:
Oxidation: Formation of phenylbutanone or phenylbutanal.
Reduction: Formation of 2-phenylbutanol.
Substitution: Formation of various substituted phenylbutyric acid derivatives.
科学研究应用
(S)-(+)-2-Phenylbutyric acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-(+)-2-Phenylbutyric acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can influence pathways related to inflammation and pain modulation, potentially through the inhibition of specific enzymes or receptors.
相似化合物的比较
2-Phenylpropionic Acid: Similar in structure but with a shorter carbon chain.
2-Phenylbutanoic Acid: The racemic mixture of 2-Phenylbutyric acid.
2-Phenylvaleric Acid: Similar structure with a longer carbon chain.
Uniqueness: (S)-(+)-2-Phenylbutyric acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its racemic mixture or other similar compounds. Its enantiomeric purity is crucial for its specific applications in pharmaceuticals and organic synthesis.
属性
IUPAC Name |
(2S)-2-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJWFSNDPCAWDK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313360 | |
| Record name | (S)-2-Phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4286-15-1 | |
| Record name | (S)-2-Phenylbutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4286-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylbutyric acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004286151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-Phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, α-ethyl-, (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLBUTYRIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56PGV95391 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can (S)-2-Phenylbutanoic acid differentiate between enantiomers of chiral amines?
A1: Yes, (S)-2-Phenylbutanoic acid has demonstrated its ability to distinguish between enantiomers of chiral amines through a process called enantiomer-differentiating acylation or kinetic resolution. [] This process relies on the different reaction rates of each enantiomer with the chiral acid, leading to a preference for one enantiomeric product over the other. This selectivity makes (S)-2-Phenylbutanoic acid valuable in chiral synthesis and resolution. [] For example, research has shown its effectiveness in the kinetic resolution of racemic α-substituted benzylamines. [] Interestingly, the enantioselectivity of this reaction was found to be significantly influenced by the reaction medium. While (R)-amines reacted preferentially in organic solvents, a preference for (S)-amines was observed in aqueous media, highlighting the role of solvent effects on chiral recognition. []
Q2: Can (S)-2-Phenylbutanoic acid be used as a chiral imprint molecule for the development of enantioselective sensors?
A2: Yes, research demonstrates that (S)-2-Phenylbutanoic acid can be used as a chiral imprint molecule in thin TiO2 films for the development of enantioselective sensors. [] In this context, the acid is used in a process called molecular imprinting, where it acts as a template during the formation of the TiO2 film. [] The imprinting process involves hydrolyzing a titanium (IV) butoxide complex of the acid on the sensor surface, followed by removal of the acid, leaving behind chiral cavities that exhibit selectivity towards the imprinted enantiomer. [] Studies have shown that sensors imprinted with (S)-2-Phenylbutanoic acid exhibit chiroselectivity and chirospecificity, meaning they can distinguish between enantiomers and even recognize structurally similar molecules with different chiralities. [] This technology holds promise for developing highly selective sensors for various applications, including chiral analysis in pharmaceuticals, food, and environmental monitoring.
Q3: Can (S)-2-Phenylbutanoic acid be used in the kinetic resolution of racemic amines using chiral 2-halopyridinium salts?
A3: Yes, (S)-2-Phenylbutanoic acid has been successfully employed in the kinetic resolution of various racemic amines alongside chiral 2-halopyridinium salts. [] In this application, a specific chiral 2-halopyridinium salt, (S)-(+)-2-chloro-1-(1-cyclohexylethyl)-3-ethyl-6-methylpyridinium tetrafluoroborate, was used in conjunction with (S)-(+)-2-Phenylbutanoic acid to achieve kinetic resolution. [] While the specific mechanism and extent of resolution may vary depending on the amine substrate, this research showcases the potential of combining (S)-2-Phenylbutanoic acid with other chiral reagents for efficient enantiomeric separation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-ol](/img/structure/B1363251.png)
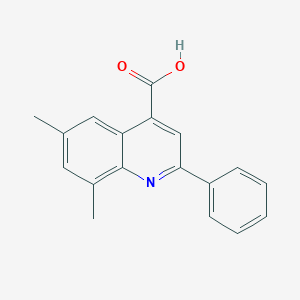
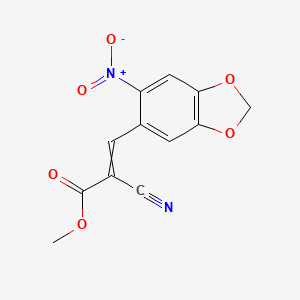
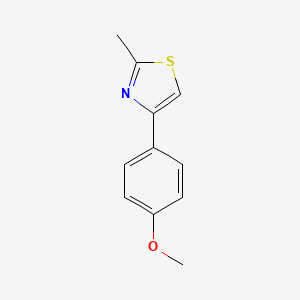
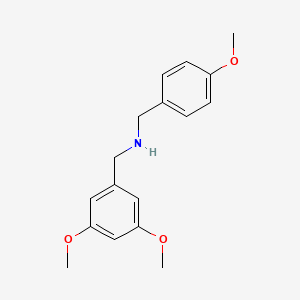

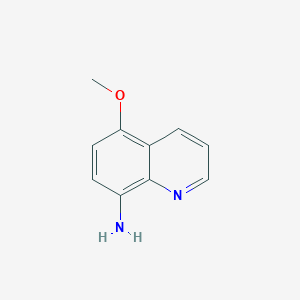


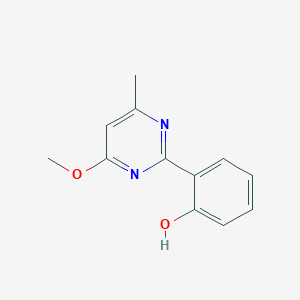
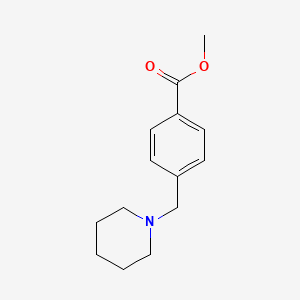
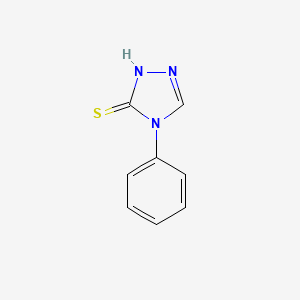
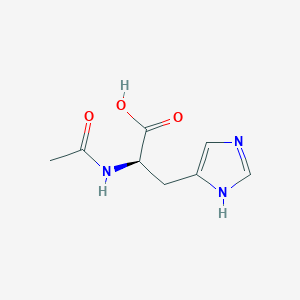
![2-[(4-benzoylphenyl)carbamoyl]benzoic Acid](/img/structure/B1363289.png)
